molecular formula C13H13NO2S B2726191 Methyl 2-((thiophen-2-ylmethyl)amino)benzoate CAS No. 18210-22-5

Methyl 2-((thiophen-2-ylmethyl)amino)benzoate

Cat. No.: B2726191
CAS No.: 18210-22-5
M. Wt: 247.31
InChI Key: ZLYCRMIDMCIKDZ-UHFFFAOYSA-N
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Description

Methyl 2-((thiophen-2-ylmethyl)amino)benzoate: is an organic compound with the molecular formula C13H13NO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the amino group is substituted with a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((thiophen-2-ylmethyl)amino)benzoate typically involves the reaction of methyl 2-aminobenzoate with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-((thiophen-2-ylmethyl)amino)benzoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the ester group to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-((thiophen-2-ylmethyl)amino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((thiophen-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active thiophen-2-ylmethylamino moiety. This moiety can then interact with its target, modulating its activity through various pathways, including inhibition or activation.

Comparison with Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-((thiophen-2-ylmethyl)amino)benzoate.

    Methyl 2-(methylthio)benzoate: Another derivative of benzoic acid with a methylthio group instead of a thiophen-2-ylmethyl group.

Uniqueness: this compound is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 2-(thiophen-2-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-16-13(15)11-6-2-3-7-12(11)14-9-10-5-4-8-17-10/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYCRMIDMCIKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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